6-AMINO-2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-1-PHENYL-4(1H)-PYRIMIDINONE
Overview
Description
6-AMINO-2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-1-PHENYL-4(1H)-PYRIMIDINONE is a complex organic compound that features a phenothiazine moiety linked to a pyrimidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-1-PHENYL-4(1H)-PYRIMIDINONE typically involves multi-step organic reactions. One common approach includes the initial formation of the phenothiazine derivative, followed by its coupling with a pyrimidinone precursor under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-AMINO-2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-1-PHENYL-4(1H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-AMINO-2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-1-PHENYL-4(1H)-PYRIMIDINONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-AMINO-2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-1-PHENYL-4(1H)-PYRIMIDINONE involves its interaction with specific molecular targets. The phenothiazine moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes or signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone
- 4-hydroxy-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylpyrimidine-5-carbonitrile
Uniqueness
6-AMINO-2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-1-PHENYL-4(1H)-PYRIMIDINONE is unique due to its specific combination of a phenothiazine moiety with a pyrimidinone structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-amino-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-1-phenylpyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S2/c25-21-14-22(29)26-24(27(21)16-8-2-1-3-9-16)31-15-23(30)28-17-10-4-6-12-19(17)32-20-13-7-5-11-18(20)28/h1-14H,15,25H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPFVJRUHHPXRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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